molecular formula C9H9BrN4O B11086287 5-(2-bromoethoxy)-1-phenyl-1H-tetrazole

5-(2-bromoethoxy)-1-phenyl-1H-tetrazole

Cat. No.: B11086287
M. Wt: 269.10 g/mol
InChI Key: QFPBRYGOTBNAPX-UHFFFAOYSA-N
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Description

2-Bromoethyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) ether is an organobromine compound that features both an ether and a bromoethyl group attached to a phenyl-substituted tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromoethyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) ether typically involves the reaction of 1-phenyl-1H-1,2,3,4-tetrazole-5-ol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenyl group can be oxidized under strong oxidative conditions.

    Reduction: The tetrazole ring can be reduced to form different nitrogen-containing heterocycles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Formation of substituted ethers or amines.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of reduced nitrogen heterocycles.

Scientific Research Applications

2-Bromoethyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) ether has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromoethyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) ether depends on its specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethyl ether: Another organobromine compound with similar reactivity.

    1-Phenyl-1H-1,2,3,4-tetrazole-5-ol: The parent compound without the bromoethyl group.

    2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether with a bromoethyl group.

Uniqueness

2-Bromoethyl (1-phenyl-1H-1,2,3,4-tetraazol-5-yl) ether is unique due to the presence of both the bromoethyl and phenyl-substituted tetrazole moieties

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

5-(2-bromoethoxy)-1-phenyltetrazole

InChI

InChI=1S/C9H9BrN4O/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

QFPBRYGOTBNAPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OCCBr

Origin of Product

United States

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